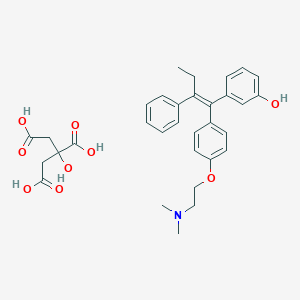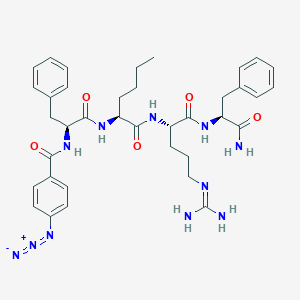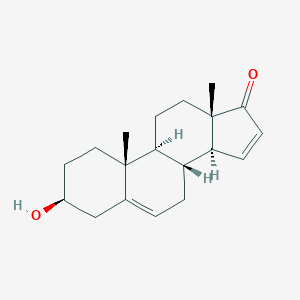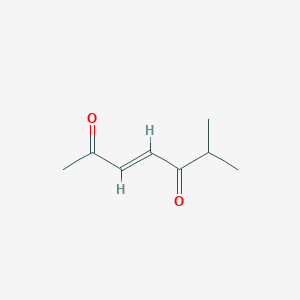
6-Methyl 3-heptene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl 3-heptene-2,5-dione (MHD) is a chemical compound that is commonly used in the flavor and fragrance industry. Its unique aroma and taste make it a popular ingredient in a variety of products such as baked goods, candies, and beverages. However, MHD has also been the subject of scientific research due to its potential health benefits and physiological effects.
Wirkmechanismus
6-Methyl 3-heptene-2,5-dione's mechanism of action is not yet fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. 6-Methyl 3-heptene-2,5-dione may also inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Biochemische Und Physiologische Effekte
6-Methyl 3-heptene-2,5-dione has been found to have a variety of biochemical and physiological effects. Studies have shown that 6-Methyl 3-heptene-2,5-dione can reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and improve insulin sensitivity. 6-Methyl 3-heptene-2,5-dione has also been found to have neuroprotective properties, which may help to prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methyl 3-heptene-2,5-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 6-Methyl 3-heptene-2,5-dione is also stable and has a long shelf life. However, 6-Methyl 3-heptene-2,5-dione does have some limitations. It can be difficult to work with due to its strong aroma and taste, which can interfere with other experiments. 6-Methyl 3-heptene-2,5-dione can also be expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-Methyl 3-heptene-2,5-dione. One area of research is the potential use of 6-Methyl 3-heptene-2,5-dione as a natural food preservative. Studies have shown that 6-Methyl 3-heptene-2,5-dione has antimicrobial properties, which may help to prevent the growth of harmful bacteria in food. Another area of research is the potential use of 6-Methyl 3-heptene-2,5-dione in the treatment of neurodegenerative diseases. Studies have shown that 6-Methyl 3-heptene-2,5-dione has neuroprotective properties, which may help to prevent or slow the progression of these diseases. Finally, more research is needed to fully understand 6-Methyl 3-heptene-2,5-dione's mechanism of action and to identify other potential health benefits.
Synthesemethoden
6-Methyl 3-heptene-2,5-dione can be synthesized through several methods, including the reaction of 2,4-pentanedione with isobutylene in the presence of a strong acid catalyst. Another method involves the reaction of 3-methyl-2-butanone with acetaldehyde in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
6-Methyl 3-heptene-2,5-dione has been the subject of scientific research due to its potential health benefits and physiological effects. Studies have shown that 6-Methyl 3-heptene-2,5-dione has antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. 6-Methyl 3-heptene-2,5-dione has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body and prevent chronic diseases such as arthritis and heart disease.
Eigenschaften
CAS-Nummer |
156666-85-2 |
|---|---|
Produktname |
6-Methyl 3-heptene-2,5-dione |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(E)-6-methylhept-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-6(2)8(10)5-4-7(3)9/h4-6H,1-3H3/b5-4+ |
InChI-Schlüssel |
BWSZTLQPKADLGT-SNAWJCMRSA-N |
Isomerische SMILES |
CC(C)C(=O)/C=C/C(=O)C |
SMILES |
CC(C)C(=O)C=CC(=O)C |
Kanonische SMILES |
CC(C)C(=O)C=CC(=O)C |
Synonyme |
3-Heptene-2,5-dione, 6-methyl-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



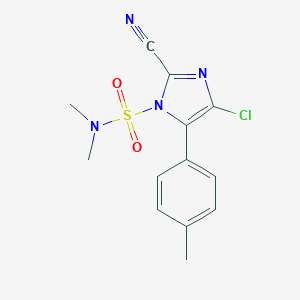
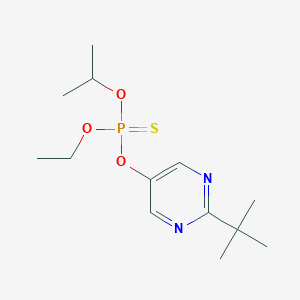
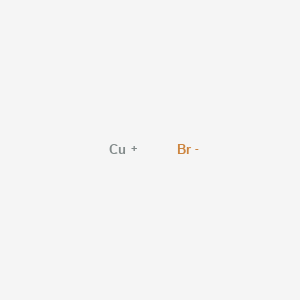

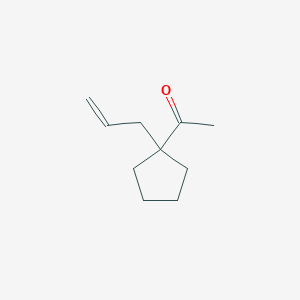
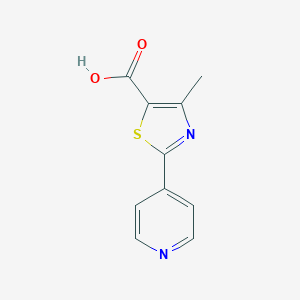
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
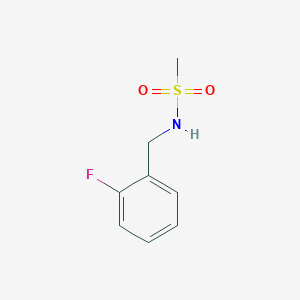
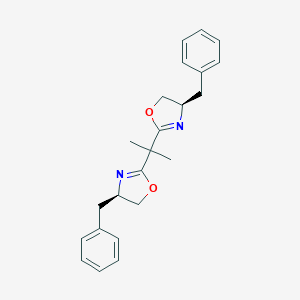
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
